1-Iodo-2,5-dimethyl-4-nitrobenzene
Overview
Description
1-Iodo-2,5-dimethyl-4-nitrobenzene is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzene, where the benzene ring is substituted with iodine, two methyl groups, and a nitro group
Mechanism of Action
Target of Action
The primary target of 1-Iodo-2,5-dimethyl-4-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining its aromaticity .
Mode of Action
The mode of action of this compound involves a two-step mechanism known as electrophilic aromatic substitution .
In the first step , which is slow and rate-determining, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as a benzenonium ion .
In the second step , which is fast, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows the benzene ring to retain its aromaticity throughout the reaction .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway allows the benzene ring to undergo substitution reactions while maintaining its aromaticity . The downstream effects of this pathway involve the formation of a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the benzene ring undergoes a substitution reaction while maintaining its aromaticity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place , sealed in dry conditions, and at a temperature between 2-8°C . These conditions help maintain the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2,5-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 2,5-dimethyl-iodobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically requires controlled temperatures to ensure the selective formation of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the iodine or nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products:
Substitution: Products depend on the substituents introduced.
Reduction: 1-Iodo-2,5-dimethyl-4-aminobenzene.
Oxidation: 1-Iodo-2,5-dimethyl-4-carboxybenzene.
Scientific Research Applications
1-Iodo-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Materials Science: It is investigated for its properties in the development of new materials, including polymers and dyes.
Comparison with Similar Compounds
1-Iodo-2,4-dimethyl-5-nitrobenzene: Similar structure but different positions of substituents.
1-Iodo-2,4-dimethylbenzene: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness: 1-Iodo-2,5-dimethyl-4-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and potential applications. The presence of both electron-donating (methyl) and electron-withdrawing (nitro, iodine) groups provides a versatile platform for various chemical transformations.
Properties
IUPAC Name |
1-iodo-2,5-dimethyl-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMAFEVEDSAPLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285909 | |
Record name | 1-iodo-2,5-dimethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-51-9 | |
Record name | 1-Iodo-2,5-dimethyl-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6311-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-2,5-dimethyl-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC43217 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-iodo-2,5-dimethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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